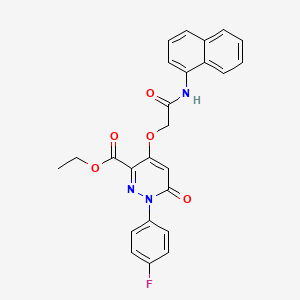
Ethyl 1-(4-fluorophenyl)-4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(4-fluorophenyl)-4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C25H20FN3O5 and its molecular weight is 461.449. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-fluorophenyl)-4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-fluorophenyl)-4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
Research in the synthesis and optical properties of related compounds has led to the development of novel fluorescent probes for β-amyloids, indicating potential applications in the molecular diagnosis of Alzheimer's disease. For example, a study on the synthesis of a specific fluorescent probe demonstrated high binding affinities toward Aβ(1–40) aggregates in vitro, which is crucial for Alzheimer's research (Fa et al., 2015).
Anticancer Activity
Another significant area of research involves evaluating the anticancer activity of naphthalene derivatives. The synthesis of novel heterocycles using thiophene incorporated thioureido substituent as precursors has shown potent activity against colon cancer cell lines (Abdel-Motaal et al., 2020). This suggests potential therapeutic applications in the treatment of cancer.
Anti-Parkinson's Screening
Compounds related to naphthalene derivatives have also been synthesized and screened for their anti-Parkinson's activity. Notably, certain thiazolidinone derivatives demonstrated significant anti-Parkinson's activity in in vivo models, providing a basis for further pharmacological exploration in the treatment of Parkinson's disease (Gomathy et al., 2012).
Anti-viral Activities
Moreover, some naphthalene-based compounds have been investigated for their antiviral activities, with promising results against specific strains of viruses. This includes the development of candidates for the treatment of avian influenza, highlighting the potential for new antiviral drugs (Flefel et al., 2014).
Interaction with Proteins
Studies on the interaction of fluorescent probes with proteins, such as Bovine Serum Albumin (BSA), are crucial for understanding drug-protein interactions and developing diagnostic tools. Research in this area has provided insights into binding constants and modes of quenching, which are essential for drug design and development (Ghosh et al., 2016).
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[2-(naphthalen-1-ylamino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O5/c1-2-33-25(32)24-21(14-23(31)29(28-24)18-12-10-17(26)11-13-18)34-15-22(30)27-20-9-5-7-16-6-3-4-8-19(16)20/h3-14H,2,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVYAFHTCJYOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2690650.png)
![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)
![N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide](/img/structure/B2690653.png)
![N-[2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B2690655.png)
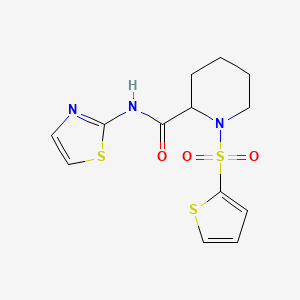
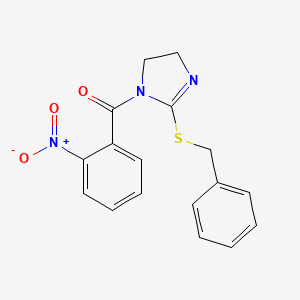

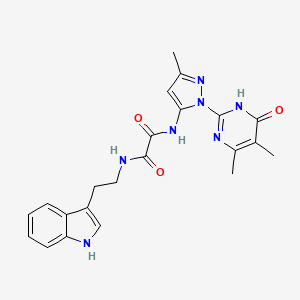
![({[(2-Chlorobenzyl)(2-furylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2690665.png)

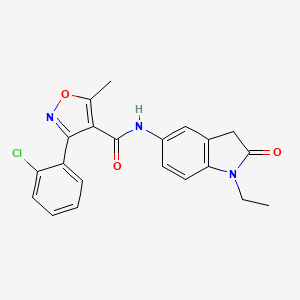

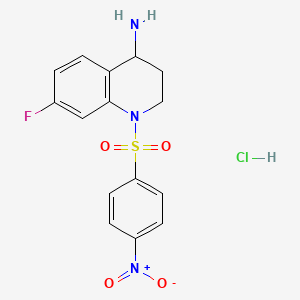
![N-(2-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690672.png)